molecular formula C9H16O3 B14182465 2-Methoxyoctane-3,5-dione CAS No. 865302-64-3

2-Methoxyoctane-3,5-dione

Cat. No.: B14182465
CAS No.: 865302-64-3
M. Wt: 172.22 g/mol
InChI Key: NZUAYWHFUAUCPB-UHFFFAOYSA-N
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Description

2-Methoxyoctane-3,5-dione is an organic compound with the molecular formula C₉H₁₆O₃. It is a diketone, meaning it contains two ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxyoctane-3,5-dione can be synthesized through several methods. One common approach involves the reaction of methyl methoxypropionate with pentan-2-one under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyoctane-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone into alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Methoxyoctane-3,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and testing.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxyoctane-3,5-dione involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and influencing their activity. The pathways involved may include metabolic processes where the compound is metabolized to produce active intermediates.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-8-methoxyoctane-3,5-dione
  • 2,2-Dimethyl-N-(3,6-dioxaheptyl)hexane-3-one-5-imine

Uniqueness

2-Methoxyoctane-3,5-dione is unique due to its specific structure, which includes a methoxy group and two ketone functional groups. This structure imparts distinct reactivity and properties compared to similar compounds, making it valuable in various applications.

Properties

CAS No.

865302-64-3

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

2-methoxyoctane-3,5-dione

InChI

InChI=1S/C9H16O3/c1-4-5-8(10)6-9(11)7(2)12-3/h7H,4-6H2,1-3H3

InChI Key

NZUAYWHFUAUCPB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CC(=O)C(C)OC

Origin of Product

United States

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